molecular formula C₂₀H₂₅FN₃O₉P B1145066 Sofosbuvir O-Desisopropyl O-Methyl Ester CAS No. 1015255-46-5

Sofosbuvir O-Desisopropyl O-Methyl Ester

Cat. No. B1145066
CAS RN: 1015255-46-5
M. Wt: 501.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Sofosbuvir's synthesis involves complex organic chemistry procedures aimed at creating its active form that inhibits the HCV polymerase. The detailed synthesis pathway of Sofosbuvir or its derivatives like Sofosbuvir O-Desisopropyl O-Methyl Ester, however, is proprietary and specifically tailored to ensure the high purity and efficacy of the final product. Analysis methods such as HPLC and NMR spectroscopy are frequently used to characterize and ensure the quality of Sofosbuvir during its synthesis stages.

Molecular Structure Analysis

The molecular structure of Sofosbuvir features a uridine nucleotide analog with specific substitutions that enable its antiviral activity. The structure-activity relationship (SAR) of Sofosbuvir is centered around its ability to mimic the natural substrates of the viral RNA polymerase, thereby terminating viral RNA synthesis. Advanced techniques like X-ray crystallography and NMR spectroscopy provide insights into the precise molecular interactions between Sofosbuvir and the HCV NS5B polymerase.

Chemical Reactions and Properties

Sofosbuvir undergoes metabolic activation within the human body to form its active triphosphate form, which is then incorporated into the viral RNA by the HCV NS5B polymerase, leading to chain termination. Its stability under various conditions and its interactions with biological molecules have been extensively studied using techniques like HPLC and mass spectrometry.

Physical Properties Analysis

The physical properties of Sofosbuvir, such as solubility, melting point, and stability, are crucial for its formulation into an effective antiviral medication. Its solid-state characterization, hygroscopicity, and polymorphism are analyzed using differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD).

Chemical Properties Analysis

The chemical properties of Sofosbuvir, including its reactivity, degradation behavior under stress conditions, and interaction with excipients in formulation, are essential for developing stable and effective medication. Stability-indicating methods like RP-HPLC and LC-MS/MS are employed to study the degradation products and ensure the drug's chemical integrity.

For detailed scientific insights and research findings on Sofosbuvir, including its synthesis, molecular structure, and properties, please refer to these studies and reviews:

  • In vitro investigation of the interaction between Sofosbuvir and human serum albumin (Yang et al., 2016).
  • Evaluation of Sofosbuvir as an inhibitor of Dengue virus replication (Xu et al., 2017).
  • A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form (Patel & Vekaria, 2023).

Scientific Research Applications

Antiviral Activity and Mechanism

Sofosbuvir is a nucleotide hepatitis C virus (HCV) NS5B polymerase inhibitor with pangenotypic antiviral activity and a high genetic barrier to resistance. It is primarily utilized in the treatment of chronic hepatitis C, showcasing efficacy across various HCV genotypes. Sofosbuvir's mechanism involves inhibiting the RNA-dependent RNA polymerase essential for viral replication, making it a cornerstone in HCV therapy (Keating, 2014; Stedman, 2014).

Pharmacokinetics and Quantification Methods

The analysis and quantification of Sofosbuvir in pharmaceutical formulations and biological samples have been extensively explored. High-performance liquid chromatography (HPLC) with UV/Vis spectrophotometric, fluorescence, and mass spectrometric detection is commonly employed. These methodologies are critical for the development of new analytical approaches for Sofosbuvir, ensuring accurate dosage and monitoring in clinical applications (Pathak, Bhardwaj, & Godela, 2022).

Clinical Efficacy in Hepatitis C Treatment

Clinical trials have demonstrated Sofosbuvir's efficacy in treating hepatitis C, significantly improving sustained virological response rates across various patient groups. Its use in combination with other direct-acting antivirals (DAAs) like ribavirin and peginterferon-α-2a has shown high success rates, particularly in genotypes 1, 2, and 3 of HCV. The drug's effectiveness extends to challenging cases, including co-infections with HIV, liver transplant recipients, and those with different HCV genotypes, highlighting its versatility and crucial role in HCV management (Aitmetova, 2020; Sise, McQuaid, & Martin, 2021).

Expansion into Other Viral Infections

Recent studies have explored Sofosbuvir's potential beyond HCV, investigating its effect on other positive-strand RNA viruses, including SARS-CoV-2. Its ability to inhibit RNA polymerase across various viruses suggests potential applications in treating other viral infections, marking an exciting area for future research and therapeutic development (Shabani, Ehdaei, Fathi, & Dowran, 2021).

Mechanism of Action

Target of Action

The primary target of Sofosbuvir O-Desisopropyl O-Methyl Ester is the hepatitis C NS5B protein . This protein is a RNA-dependent RNA polymerase , which is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

This compound is a nucleotide analog . It works by blocking the hepatitis C NS5B protein . The compound is activated in the liver to the triphosphate GS-461203 by hydrolysis of the carboxylate ester by either of the enzymes cathepsin A or carboxylesterase 1, followed by cleaving of the phosphoramidate by the enzyme histidine triad nucleotide-binding protein 1 (HINT1), and subsequent repeated phosphorylation .

Biochemical Pathways

The phosphoramidate moiety of this compound is metabolized to a phosphate group in vivo through a series of chemical and enzymatic reactions . This includes the hydrolysis of the carboxylate ester by either of the enzymes cathepsin A or carboxylesterase 1 .

Pharmacokinetics

The bioavailability of this compound is 92% . It is quickly activated to triphosphate in the body . The elimination half-life of Sofosbuvir is 0.4 hours, and that of the inactive metabolite GS-331007 is 27 hours . The compound is excreted mostly in urine (80%) and feces (14%, mostly as GS-331007) .

Result of Action

The result of the action of this compound is the inhibition of the replication of the Hepatitis C virus . This is due to the blocking of the NS5B protein, which is essential for the transcription of the viral RNA .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the compound is taken by mouth , and therefore factors such as the pH of the stomach, the presence of food, and the metabolic state of the liver could potentially influence its action.

Safety and Hazards

Sofosbuvir, a related compound, is known to be toxic and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Biochemical Analysis

Biochemical Properties

Sofosbuvir O-Desisopropyl O-Methyl Ester plays a crucial role in biochemical reactions, particularly in the inhibition of viral replication. This compound interacts with several enzymes and proteins, most notably the non-structural protein 5B (NS5B) RNA-dependent RNA polymerase of the hepatitis C virus. The interaction between this compound and NS5B polymerase results in the incorporation of the active triphosphate form of the compound into the viral RNA, leading to chain termination and inhibition of viral replication . Additionally, this compound may interact with other cellular proteins involved in nucleotide metabolism and transport, further influencing its biochemical activity.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In hepatocytes, the primary target cells for hepatitis C virus infection, this compound inhibits viral replication by interfering with the viral RNA synthesis. This inhibition leads to a reduction in viral load and an improvement in liver function . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in antiviral responses and immune regulation, thereby enhancing the host’s ability to combat viral infections .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to the active triphosphate form within the cell. This active form is then incorporated into the viral RNA by the NS5B polymerase, leading to premature termination of RNA synthesis . The binding interactions between this compound and the NS5B polymerase are highly specific, ensuring effective inhibition of viral replication. Additionally, this compound may inhibit other enzymes involved in nucleotide metabolism, further contributing to its antiviral activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors influencing its long-term efficacy. Studies have shown that this compound remains stable under physiological conditions, maintaining its antiviral activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits viral replication and improves liver function without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and adverse impacts on other organs . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. The primary metabolic route involves the conversion of the compound to its active triphosphate form, which is then incorporated into the viral RNA . This process involves multiple enzymes, including kinases and phosphatases, which facilitate the phosphorylation and dephosphorylation of the compound . Additionally, this compound may interact with other metabolic pathways, influencing the levels of various metabolites and affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its antiviral activity. This compound is transported into cells via specific nucleotide transporters, which facilitate its uptake and intracellular accumulation . Once inside the cell, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus, where it exerts its antiviral effects . The localization and accumulation of the compound within specific tissues, such as the liver, are essential for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with the viral RNA and inhibits its synthesis . Additionally, this compound may be targeted to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localization patterns are crucial for the compound’s antiviral activity and overall efficacy .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Sofosbuvir O-Desisopropyl O-Methyl Ester involves the conversion of Sofosbuvir to its O-desisopropyl intermediate, followed by the methylation of the hydroxyl group and subsequent esterification to obtain the final product.", "Starting Materials": [ "Sofosbuvir", "Methyl iodide", "Potassium hydroxide", "Diisopropylamine", "Tetrahydrofuran", "Methanol", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Sofosbuvir is treated with diisopropylamine and potassium hydroxide in tetrahydrofuran to obtain the O-desisopropyl intermediate.", "The O-desisopropyl intermediate is then reacted with methyl iodide in the presence of potassium hydroxide to introduce the methyl group.", "The resulting compound is then esterified by treatment with methanol and acetic acid in the presence of sodium chloride.", "The product is purified by crystallization from methanol and water." ] }

CAS RN

1015255-46-5

Molecular Formula

C₂₀H₂₅FN₃O₉P

Molecular Weight

501.4

synonyms

PSI 7672

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.